molecular formula C34H52FeP2-6 B13887142 Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

Dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

Cat. No.: B13887142
M. Wt: 578.6 g/mol
InChI Key: IWIBTMSJFYBZRW-UHFFFAOYSA-N
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Description

1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that serves as a ligand in various catalytic reactions. It contains a ferrocene moiety in its backbone, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. This compound is particularly notable for its use in homogeneous catalysis, where it facilitates a range of chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by treating dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, such as using larger reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene undergoes various types of reactions, primarily serving as a ligand in catalytic processes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Bis(dicyclohexylphosphino)ferrocene has a wide range of applications in scientific research:

Mechanism of Action

The compound acts primarily as a ligand, coordinating with metal centers to form complexes that facilitate catalytic reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the metal center. The dicyclohexylphosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of steric bulk and electronic properties provided by the dicyclohexylphosphino groups. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .

Properties

Molecular Formula

C34H52FeP2-6

Molecular Weight

578.6 g/mol

IUPAC Name

dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;dicyclohexyl(cyclopentyl)phosphane;iron

InChI

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q-5;-1;

InChI Key

IWIBTMSJFYBZRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)[C-]3[CH-][CH-][CH-][CH-]3.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[Fe]

Origin of Product

United States

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